REACTION_SMILES
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[CH3:10][C:11](=[O:12])[OH:13].[CH:1]([CH3:2])([CH3:3])[c:4]1[n:5][c:6]([NH2:9])[s:7][cH:8]1.[Cl:16][CH2:17][Cl:18].[I:14][Cl:15]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[n:5][c:6]([NH2:9])[s:7][c:8]1[I:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1csc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClI
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Name
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Type
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product
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Smiles
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CC(C)c1nc(N)sc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |